molecular formula C10H12BrNO2 B13186824 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Katalognummer: B13186824
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: SBPUSYVUVAJQNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom attached to a benzodioxin ring, which is further connected to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the bromination of a benzodioxin precursor followed by amination. One common method includes the following steps:

    Bromination: The starting material, 2,3-dihydro-1,4-benzodioxin, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated intermediate is then reacted with ethanamine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzodioxin oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodioxin derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit cholinesterase and lipoxygenase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to its specific combination of a bromine atom and an ethanamine group attached to a benzodioxin ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine

InChI

InChI=1S/C10H12BrNO2/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-6H,2-3,12H2,1H3

InChI-Schlüssel

SBPUSYVUVAJQNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1Br)OCCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.